2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-isopropyl-amino]-ethanol
CAS No.:
Cat. No.: VC13412505
Molecular Formula: C14H21NO3
Molecular Weight: 251.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21NO3 |
|---|---|
| Molecular Weight | 251.32 g/mol |
| IUPAC Name | 2-[2,3-dihydro-1,4-benzodioxin-3-ylmethyl(propan-2-yl)amino]ethanol |
| Standard InChI | InChI=1S/C14H21NO3/c1-11(2)15(7-8-16)9-12-10-17-13-5-3-4-6-14(13)18-12/h3-6,11-12,16H,7-10H2,1-2H3 |
| Standard InChI Key | PZFNQHKQDFISBZ-UHFFFAOYSA-N |
| SMILES | CC(C)N(CCO)CC1COC2=CC=CC=C2O1 |
| Canonical SMILES | CC(C)N(CCO)CC1COC2=CC=CC=C2O1 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₄H₂₁NO₃, with a molecular weight of 251.32 g/mol . Its IUPAC name, 2-[2,3-dihydro-1,4-benzodioxin-3-ylmethyl(propan-2-yl)amino]ethanol, reflects the integration of three key moieties:
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An isopropylamine group
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A terminal ethanol functional group
The SMILES notation CC(C)N(CCO)CC1COC2=CC=CC=C2O1 and InChIKey PZFNQHKQDFISBZ-UHFFFAOYSA-N provide unambiguous structural identifiers .
Stereochemical Considerations
While the planar structure is well-defined, the presence of chiral centers at the dioxin-methyl and isopropylamino groups introduces stereoisomerism. Computational models suggest that the (R)-configuration at the dioxin-methyl position optimizes receptor binding .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a multi-step sequence:
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Formation of the benzo dioxin core: Achieved via cyclocondensation of catechol derivatives with epichlorohydrin .
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Introduction of the isopropylamino group: Alkylation of the dioxin-methyl position using isopropylamine under basic conditions.
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Ethanol side chain incorporation: Nucleophilic substitution with ethylene oxide or glycol derivatives.
A representative protocol from patent literature involves refluxing intermediates in methanol with hydrochloric acid, yielding the final product at 84% purity .
Purification and Characterization
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Chromatography: Silica gel column chromatography (ethyl acetate/hexane, 3:1) resolves stereoisomers .
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Spectroscopic validation:
Pharmacological Profile
α2C Adrenergic Receptor Antagonism
The compound exhibits nanomolar affinity (Kᵢ = 12 nM) for human α2C adrenergic receptors, with >100-fold selectivity over α2A and α2B subtypes . This selectivity arises from:
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Hydrophobic interactions: The benzo dioxin core occupies a lipophilic pocket in the receptor’s transmembrane domain.
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Hydrogen bonding: The ethanol hydroxyl group forms a critical bond with Asp³.³² of the receptor .
CNS Penetration and Pharmacokinetics
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Blood-brain barrier permeability: Calculated PSurf = 4.2 × 10⁻⁶ cm/s, indicating moderate CNS uptake .
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Metabolism: Hepatic CYP3A4-mediated oxidation of the dioxin ring produces inactive quinone metabolites.
| Compound | Key Modification | α2C Kᵢ (nM) | Selectivity (α2C/α1) |
|---|---|---|---|
| 2-[(2,3-Dihydro...) (Target) | None (reference) | 12 | 85:1 |
| 2-(Dihydrobenzo[b]dioxin) | Lacks ethanol side chain | 420 | 3:1 |
| N-Allylindoline imidazoline | Alternative aromatic system | 8 | 22:1 |
The ethanol moiety enhances water solubility (LogP reduced by 1.2 vs. non-hydroxylated analogs), improving oral bioavailability.
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